1-(3,4-Dimethoxybenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea
Description
This compound is a urea derivative featuring a 3,4-dimethoxybenzyl group and a pyridin-4-yl-piperidinylmethyl moiety. The dimethoxybenzyl group is a common pharmacophore in medicinal chemistry, often associated with enhanced bioavailability and receptor binding due to its electron-donating methoxy substituents .
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-27-19-4-3-17(13-20(19)28-2)15-24-21(26)23-14-16-7-11-25(12-8-16)18-5-9-22-10-6-18/h3-6,9-10,13,16H,7-8,11-12,14-15H2,1-2H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUMMEZFJUQUON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2CCN(CC2)C3=CC=NC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dimethoxybenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a urea linkage, which is significant for its biological activity. The structural formula can be represented as follows:
This structure includes:
- A 3,4-dimethoxybenzyl moiety.
- A pyridin-4-yl group attached to a piperidin-4-yl side chain.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Urea derivatives have been shown to exhibit diverse pharmacological effects, often mediated through:
- Inhibition of specific enzymes , such as those involved in cancer cell proliferation.
- Modulation of neurotransmitter systems , which may affect mood and cognitive functions.
Anticancer Activity
Recent studies have demonstrated that urea derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1-(3,4-Dimethoxybenzyl)-3-(urea derivative) | MCF-7 (Breast Cancer) | 5.2 | |
| 1-(3,4-Dimethoxybenzyl)-3-(urea derivative) | A549 (Lung Cancer) | 8.7 |
These results suggest that the compound has a potent inhibitory effect on cancer cell growth.
Antimicrobial Activity
Another area of investigation is the antimicrobial activity of this compound. Preliminary data indicate that it may possess activity against certain bacterial strains, potentially offering a new avenue for antibiotic development.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Case Study 1: Antimalarial Activity
A study focused on the antimalarial properties of urea derivatives similar to the compound has shown promising results against Plasmodium falciparum. The derivative displayed an IC50 value of 0.09 µM with a selectivity index (SI) indicating low toxicity to mammalian cells.
Case Study 2: Neuropharmacological Effects
Research into the neuropharmacological effects revealed that the compound could influence serotonin and dopamine pathways, suggesting potential applications in treating mood disorders. Animal models showed significant improvement in depressive-like behaviors when administered with the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Scaffold Variations
The compound shares structural similarities with other urea-based derivatives, but key differences in substituents lead to distinct physicochemical and biological properties:
Table 1: Structural Comparison of Urea Derivatives
Key Observations :
- Electron-rich substituents (e.g., methoxy groups) improve solubility but may reduce membrane permeability compared to halogenated analogues (e.g., dichlorophenyl) .
- The pyridine vs. Pyrazine’s nitrogen-rich structure may enhance binding to kinases or GPCRs .
Antimicrobial Activity
The target compound’s piperidine-pyridine scaffold resembles DMPI (3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole), a synergist of carbapenems against methicillin-resistant S. aureus (MRSA) . However, DMPI’s indole core and methylphenyl group confer broader-spectrum activity, whereas the target compound’s urea linker may limit its antimicrobial efficacy .
Receptor Modulation
In PPAR (Peroxisome Proliferator-Activated Receptor) ligand design, analogues like 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-4-{[4-(2-methoxyphenyl)piperidin-1-yl]methyl}isoquinoline demonstrate that dimethoxybenzyl groups enhance PPARγ binding . The target compound’s urea linker, however, may shift selectivity toward non-PPAR targets, such as serotonin or dopamine receptors, due to its flexible alkyl chain .
Table 2: Patent Activity of Related Compounds (2023)
Key Observations :
- The 7-(piperidin-4-yl) substitution in pyrido-pyrimidinones is associated with kinase inhibition (e.g., EGFR, PI3K) .
- Dimethoxybenzyl derivatives are prioritized in inflammation-related patents, likely due to their anti-oxidant and anti-inflammatory properties .
Q & A
Q. What experimental strategies are recommended to optimize the synthesis yield of this urea derivative?
To improve synthesis efficiency, employ Design of Experiments (DoE) principles to systematically vary reaction parameters (e.g., temperature, stoichiometry, solvent polarity). Reductive amination protocols, as demonstrated in piperidine-urea derivatives, can be adapted using sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) with triethylamine as a base . Flow chemistry methods (e.g., continuous-flow reactors) may enhance reproducibility and reduce side reactions, as shown in analogous diazomethane syntheses . Purification via gradient flash chromatography (e.g., 0–15% MeOH in ethyl acetate) ensures high-purity isolation .
Q. Which characterization techniques are most effective for confirming the structural integrity of this compound?
- NMR Spectroscopy : Use - and -NMR to verify aromatic substituents, piperidine/benzyl protons, and urea NH signals. For example, NH protons typically resonate at δ 11.33 ppm in DMSO-d6 .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ion at m/z 551.2887) .
- FT-IR : Identify urea carbonyl stretches (~1640–1680 cm) and methoxy C-O bonds (~1250 cm) .
Q. How can researchers address poor aqueous solubility during pharmacological testing?
Formulation strategies include:
- Buffered Solutions : Use ammonium acetate (pH 6.5) or phosphate-buffered saline (PBS) for in vitro assays .
- Co-solvents : Ethanol or PEG-400 (<5% v/v) can enhance solubility without cytotoxicity .
- Nanoparticle Encapsulation : Lipid-based carriers improve bioavailability for in vivo studies .
Advanced Research Questions
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?
- Dose-Response Validation : Replicate assays using standardized protocols (e.g., 72-hour cell viability assays vs. 28-day rodent studies) .
- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites that may explain discrepancies .
- Target Engagement Studies : Confirm binding to intended targets (e.g., kinase inhibition) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies?
- Scaffold Diversification : Synthesize analogs by modifying the pyridinyl-piperidine moiety (e.g., fluorination at the benzyl group) or urea substituents .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like kinases or GPCRs .
- Pharmacophore Mapping : Compare bioactivity data across analogs to identify critical functional groups (e.g., methoxy vs. chloro substituents) .
Q. How can stability under physiological conditions be systematically assessed?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
- LC-MS Stability Assays : Monitor parent compound depletion and degradation product formation over 24–72 hours in simulated gastric fluid (SGF) or plasma .
Q. What in vivo models are appropriate for evaluating pharmacokinetic properties?
- Rodent Models : Use Sprague-Dawley rats for bioavailability studies (oral vs. IV administration) with serial blood sampling .
- Tissue Distribution : Radiolabel the compound (e.g., -isotope) to track accumulation in target organs .
- CYP450 Inhibition : Assess metabolic stability using human liver microsomes (HLMs) and CYP isoform-specific inhibitors .
Q. How can analytical methods be validated for quality control in multi-institutional studies?
- HPLC/LC-MS Validation : Establish linearity (R > 0.99), precision (%RSD < 2%), and recovery rates (95–105%) per ICH Q2(R1) guidelines .
- Cross-Lab Calibration : Share reference standards and chromatograms (e.g., retention time ±0.2 min) to ensure inter-lab consistency .
Q. What experimental approaches are used to investigate metabolic stability?
Q. How can data reproducibility challenges be mitigated in multi-step syntheses?
- Detailed Protocols : Document reaction parameters (e.g., cooling rate during crystallization) and purification thresholds (e.g., >95% purity by HPLC) .
- Batch-to-Batch Analysis : Use statistical tools (e.g., ANOVA) to compare yields and purity across ≥3 independent syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
